

Application Notes and Protocols for the α -Trifluoromethylthiolation of Esters

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Compound of Interest

Compound Name: [(Trifluoromethyl)thio]acetic acid

Cat. No.: B1352778

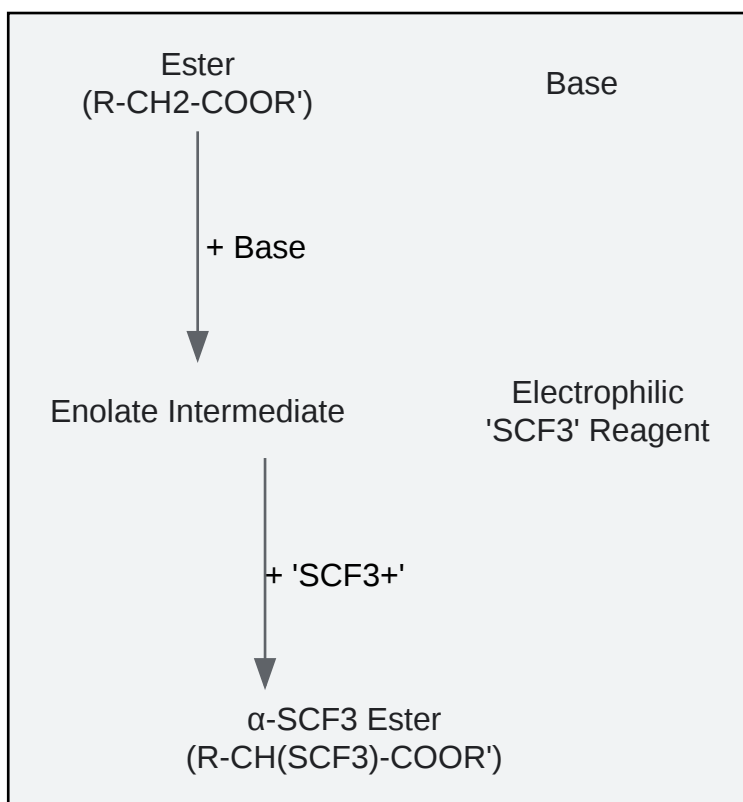
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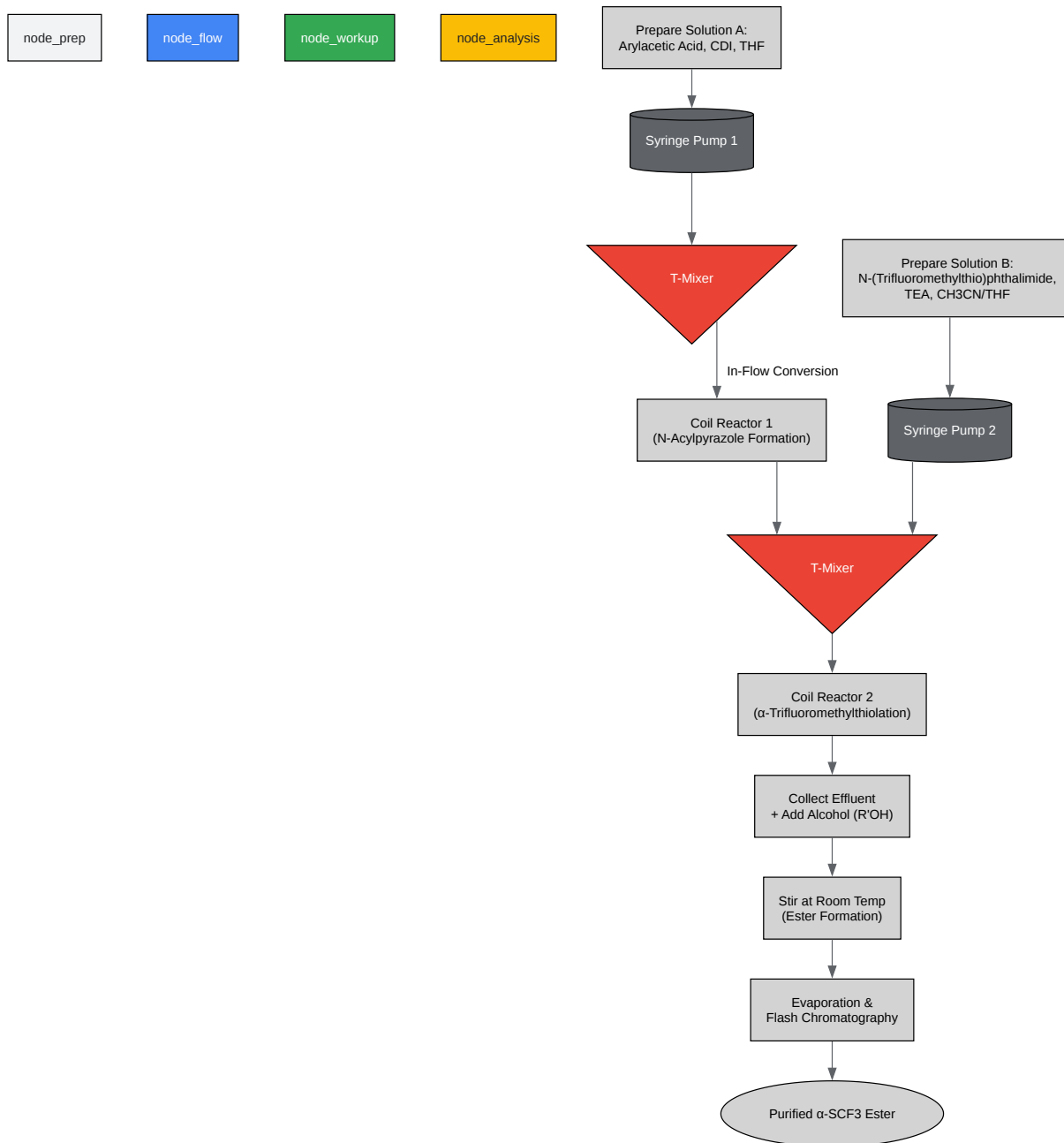
Audience: Researchers, scientists, and drug development professionals.

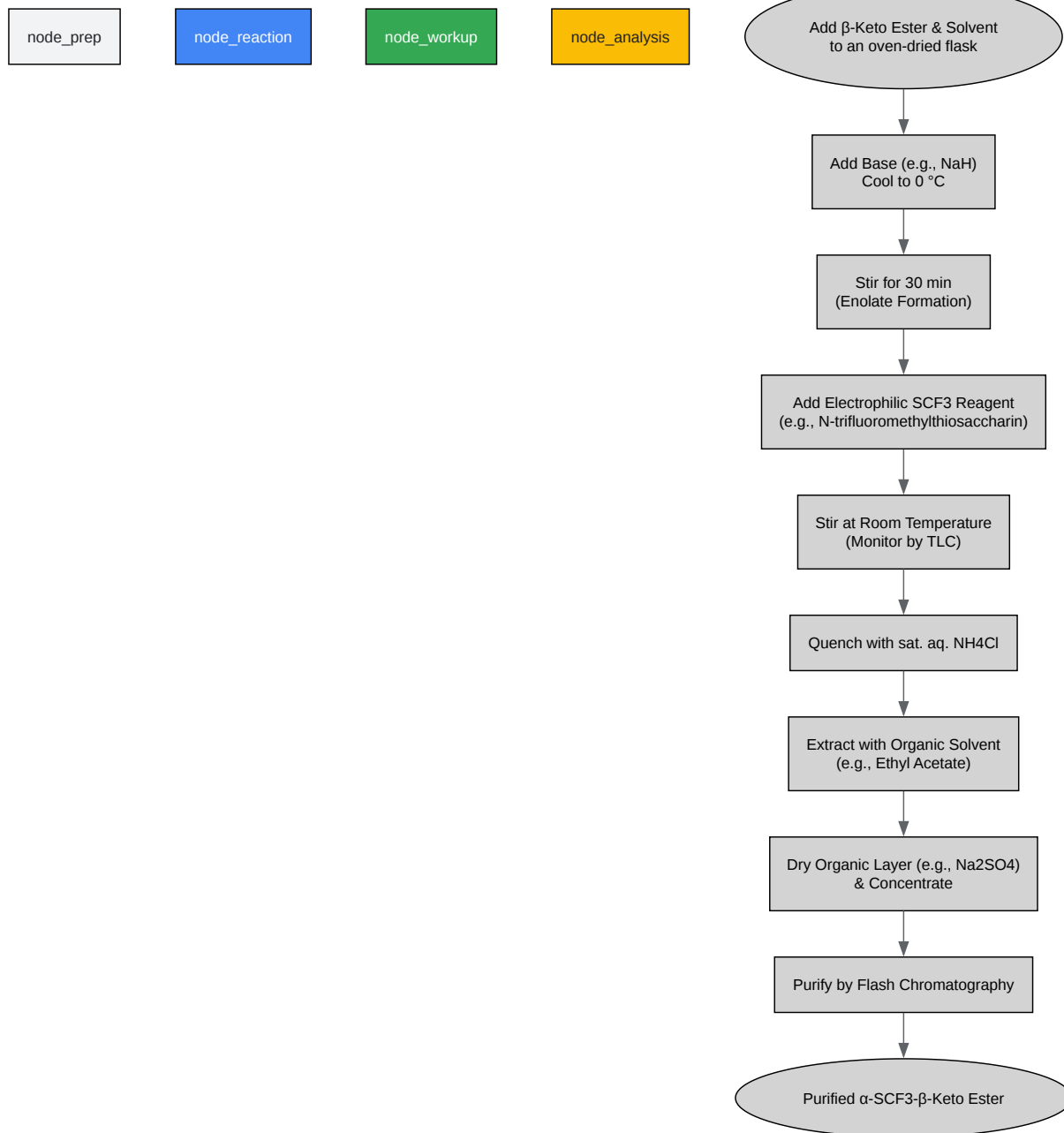
Introduction: The introduction of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. The trifluoromethylthio (SCF₃) group, in particular, is highly valued for its unique properties. Its strong electron-withdrawing nature and high lipophilicity (Hansch parameter $\pi = 1.44$) can significantly enhance a drug candidate's metabolic stability, cell-membrane permeability, binding affinity, and overall bioavailability.^{[1][2]} Consequently, the development of robust and efficient methods for incorporating the SCF₃ moiety into organic molecules is of paramount importance. Direct α -trifluoromethylthiolation of esters and their derivatives provides a powerful strategy for synthesizing key building blocks and modifying complex molecules at a late stage in the drug development process.^{[1][3]}

This document outlines a detailed experimental procedure for the α -trifluoromethylthiolation of esters, focusing on a continuous flow approach that offers advantages in terms of safety, efficiency, and scalability over traditional batch methods.^{[4][5]}

General Reaction Scheme: The α -trifluoromethylthiolation of esters typically proceeds via the formation of an enolate intermediate, which then reacts with an electrophilic trifluoromethylthiolating reagent.







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